(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol
CAS No.: 104849-39-0
Cat. No.: VC20776627
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104849-39-0 |
|---|---|
| Molecular Formula | C18H22O2 |
| Molecular Weight | 270.4 g/mol |
| IUPAC Name | (4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol |
| Standard InChI | InChI=1S/C18H22O2/c1-3-17(20)18(2)9-8-16-13(11-18)5-4-12-10-14(19)6-7-15(12)16/h1,6-7,10,13,16-17,19-20H,4-5,8-9,11H2,2H3/t13-,16-,17-,18-/m0/s1 |
| Standard InChI Key | PGUHDYUGHBUNJJ-MGHWNKPDSA-N |
| Isomeric SMILES | C[C@@]1(CC[C@H]2[C@H](C1)CCC3=C2C=CC(=C3)O)[C@H](C#C)O |
| SMILES | CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#C)O |
| Canonical SMILES | CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#C)O |
Introduction
Structural Characterization
Molecular Architecture
The compound (4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol belongs to the phenanthrene family, featuring a partially hydrogenated phenanthrene core structure. The nomenclature indicates specific stereochemistry at the 4b, 7, and 8a positions (all S configuration), as well as at the hydroxyprop-2-ynyl substituent (R configuration). This compound contains several distinctive functional groups, including:
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A hydroxyl group at position 2 of the phenanthrene nucleus
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A methyl substituent at position 7
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A hydroxyprop-2-ynyl group (containing a terminal alkyne) also at position 7
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A partially hydrogenated phenanthrene skeleton with specific stereochemistry
The presence of a terminal alkyne functionality distinguishes this compound from other more common phenanthrene derivatives such as those found in the search results, which typically feature vinyl or other alkene substituents .
Stereochemistry
The stereochemical complexity of this molecule is a defining characteristic, with four specified stereocenters:
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4bS configuration
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7S configuration
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8aS configuration
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1R configuration at the hydroxyprop-2-ynyl substituent
This specific stereochemical arrangement likely influences the three-dimensional structure of the molecule, affecting its biological activity and chemical reactivity. Related phenanthrene derivatives, such as those with tetramethyl substitution patterns, also display complex stereochemistry that contributes to their distinct properties .
Physicochemical Properties
Predicted Properties
Based on structural analysis and comparison with related phenanthrene derivatives, the following properties can be inferred:
Spectroscopic Characteristics
If analyzed by modern analytical techniques, this compound would likely exhibit characteristic spectroscopic features:
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NMR Spectroscopy: The proton NMR would display signals for the aromatic protons, the terminal alkyne proton, hydroxyl protons, and various methylene and methine protons in the aliphatic region. The carbon NMR would show signals for the terminal alkyne carbons (typically δ 70-85 ppm), aromatic carbons, and aliphatic carbons.
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Mass Spectrometry: Similar to other phenanthrene derivatives, this compound would likely show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns involving loss of the hydroxyl groups and cleavage at various positions of the ring system .
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IR Spectroscopy: Would display characteristic bands for the O-H stretching (~3300-3600 cm⁻¹), terminal alkyne C-H stretching (~3300 cm⁻¹), and C≡C stretching (~2100-2260 cm⁻¹).
| ADMET Parameter | Prediction | Confidence Level |
|---|---|---|
| Human Intestinal Absorption | Positive | Moderate-High |
| Blood-Brain Barrier Penetration | Negative/Limited | Moderate |
| Cytochrome P450 Interactions | Potential substrate for CYP3A4 | Moderate |
| Bioavailability | Moderate | Low-Moderate |
| Subcellular Localization | Potentially mitochondrial | Low |
These predictions are made by comparison with related structures that show similar physicochemical characteristics, particularly lipophilicity and the presence of hydroxyl groups .
Synthetic Considerations
Structural Verification
Confirmation of the structure and stereochemistry would require comprehensive analytical techniques:
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2D NMR Studies: COSY, HSQC, HMBC, and NOESY experiments would be essential for confirming connectivity and stereochemical relationships.
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X-ray Crystallography: If suitable crystals could be obtained, this would provide definitive confirmation of the three-dimensional structure.
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Circular Dichroism: This technique would be valuable for confirming the absolute stereochemistry of the chiral centers.
Research Context and Applications
Relationship to Known Compounds
The partially hydrogenated phenanthrene skeleton appears in several natural products and synthetic compounds. Related structures include:
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Rimuene and Other Diterpenoids: Compounds like rimuene (also known as rimuen) share structural similarities with the target compound, though they typically feature different substitution patterns and stereochemistry .
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Oxygenated Phenanthrene Derivatives: Compounds featuring hydroxyl groups on the phenanthrene nucleus, similar to the target compound, often possess interesting biological properties .
The incorporation of a terminal alkyne functionality in the target compound is relatively unusual and may represent a designed modification to enhance certain properties or enable further synthetic transformations through click chemistry or related approaches.
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